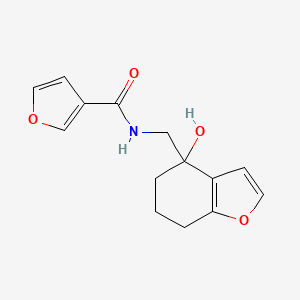
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide often involves complex reactions. For instance, the synthesis of benzofuran derivatives has been achieved through unique free radical cyclization cascades . Additionally, the synthesis of furans has been accomplished through various methods such as the Paal-Knorr Furan Synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzofuran ring and a furan ring. The benzofuran ring is a key heterocycle in many biologically active natural products and synthetic chemical raw materials .Chemical Reactions Analysis
The chemical reactivity of compounds similar to this compound can be quite diverse. For example, benzofuran derivatives have been shown to undergo a variety of reactions, including ring opening followed by ring closure reactions .Mecanismo De Acción
The exact mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been found to modulate the expression of certain genes related to inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been reported to possess anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has also been found to modulate the expression of certain genes related to inflammation and oxidative stress. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the development of cancer and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide in lab experiments is its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties, which make it an attractive candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited availability. The synthesis method of this compound is complex and time-consuming, which makes it difficult to obtain large quantities of the compound for research purposes.
Direcciones Futuras
There are several future directions for research on N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide. One area of interest is the development of new synthetic methods for this compound, which could improve the yield and purity of the compound. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, which could provide valuable information for the development of potential therapeutic applications. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis method of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide involves a multi-step process. The starting material is 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with furfurylamine to obtain the desired product, this compound. The purity of the final product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been reported to possess anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has also been shown to inhibit the activity of certain enzymes involved in the development of cancer and neurodegenerative diseases. Additionally, this compound has been found to modulate the expression of certain genes related to inflammation and oxidative stress.
Propiedades
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13(10-3-6-18-8-10)15-9-14(17)5-1-2-12-11(14)4-7-19-12/h3-4,6-8,17H,1-2,5,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKSCVOKYBAJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium;2-[2-(2,2-difluoroethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2972943.png)
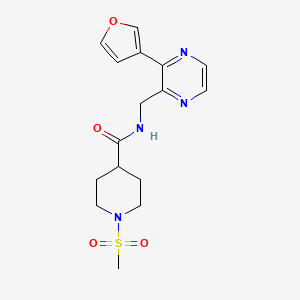
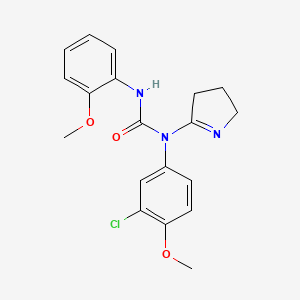
![3-isopentyl-1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972946.png)
![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2972947.png)
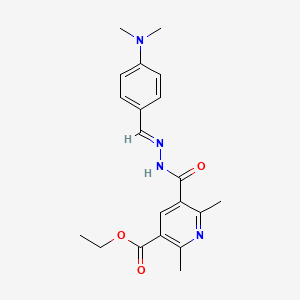

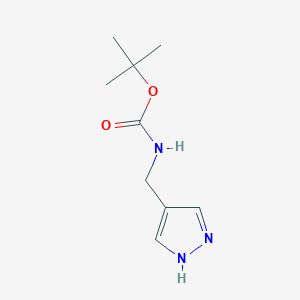
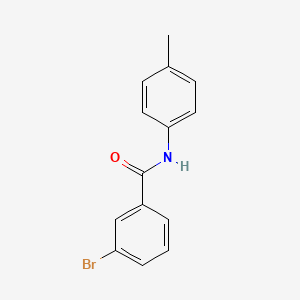
![3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2972961.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2972963.png)

![benzyl 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2972966.png)